N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide
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Overview
Description
N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is a complex organic compound with a unique structure that includes a naphthalene core, an acetamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.
Acetylation: Aminonaphthalene is acetylated to form acetamidonaphthalene.
Coupling Reaction: The acetamidonaphthalene is coupled with 4-methoxyaniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxyacetanilide: This compound shares a similar structure but lacks the naphthalene core.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Another related compound with a different core structure.
Uniqueness
N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is unique due to its combination of a naphthalene core with a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[3-(4-methoxyanilino)-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C19H16N2O4/c1-11(22)20-16-17(21-12-7-9-13(25-2)10-8-12)19(24)15-6-4-3-5-14(15)18(16)23/h3-10,21H,1-2H3,(H,20,22) |
InChI Key |
DTQUQPAEYFZXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OC |
solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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